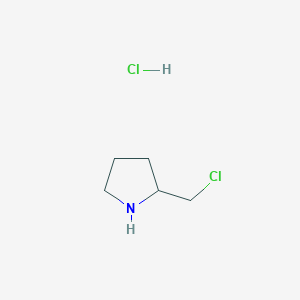

2-Chloromethyl-pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(chloromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUPPBVWIHXLFSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20544577 | |

| Record name | 2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-50-8 | |

| Record name | 2-(Chloromethyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20544577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Chloromethyl-pyrrolidine Hydrochloride: A Senior Application Scientist's Field-Proven Guide

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloromethyl-pyrrolidine hydrochloride, a pivotal chiral building block in modern drug discovery and development. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1][2] This document moves beyond a simple recitation of steps, offering an in-depth rationale for the chosen synthetic strategy, a detailed mechanistic explanation, and a robust protocol for structural verification. We present a reliable and efficient synthesis commencing from the commercially available L-Prolinol, followed by a multi-technique characterization workflow, including NMR, IR, and Mass Spectrometry. This guide is designed for researchers, medicinal chemists, and process development scientists who require a practical and scientifically rigorous resource for preparing and validating this important synthetic intermediate.

Introduction: The Strategic Importance of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered saturated nitrogen heterocycle that serves as a core structural motif in a vast array of natural products and synthetic drugs.[1][3] Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and optimized interactions with biological targets. 2-Chloromethyl-pyrrolidine, particularly in its enantiomerically pure forms (R or S), is a highly versatile bifunctional molecule. The nucleophilic secondary amine and the electrophilic chloromethyl group provide orthogonal handles for subsequent chemical modifications, making it an ideal starting point for constructing more complex molecules. Its hydrochloride salt form enhances stability and improves handling characteristics, making it a preferred state for storage and use in synthesis.

The Synthetic Approach: From Chiral Pool to Target Molecule

A robust synthetic strategy prioritizes efficiency, cost-effectiveness, stereochemical control, and scalability. For this compound, a highly effective approach begins with a precursor from the chiral pool, such as (S)-2-(Hydroxymethyl)pyrrolidine, commonly known as L-Prolinol.[4][5] This choice inherently establishes the desired stereochemistry at the C2 position, which is critical for many pharmaceutical applications.

The core transformation is the conversion of the primary hydroxyl group of prolinol into a chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several compelling reasons.[6]

Causality Behind Reagent Selection:

-

High Reactivity: Thionyl chloride readily reacts with primary alcohols.

-

Irreversible Reaction: The reaction produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). According to Le Châtelier's principle, the continuous removal of these products from the reaction mixture drives the equilibrium towards the formation of the alkyl chloride, ensuring a high conversion rate.[6]

-

Mechanism Control: The reaction can proceed through different mechanisms (SN1, SN2, or SNi - internal nucleophilic substitution) depending on the conditions, but for primary alcohols, it reliably provides the desired chlorinated product with minimal side reactions like rearrangements.

Reaction Mechanism: The SNi Pathway

The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite. This is followed by the nucleophilic attack of the chloride ion. While the presence of a base like pyridine would promote an SN2 mechanism, in its absence, the reaction often follows an SNi (Substitution Nucleophilic internal) pathway, which is illustrated below.

Caption: High-level overview of the synthesis workflow.

The mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by deprotonation to form the key alkyl chlorosulfite intermediate. The final step involves the delivery of the chloride from the chlorosulfite group to the adjacent carbon, proceeding through a tight ion pair in a concerted fashion, which releases sulfur dioxide gas. The pyrrolidine nitrogen is protonated by the generated HCl to form the final hydrochloride salt.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system. Adherence to these steps, particularly the control of temperature and moisture, is critical for achieving high yield and purity.

Safety First: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[7] All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.[8]

Materials:

-

(S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-Prolinol)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Vessel Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is dried thoroughly under vacuum with a heat gun and maintained under an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: L-Prolinol (1.0 eq) is dissolved in anhydrous toluene. The solution is cooled to 0 °C in an ice bath.

-

Thionyl Chloride Addition: Thionyl chloride (1.2 eq) is diluted with anhydrous toluene in the dropping funnel. This solution is added dropwise to the stirred prolinol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 110 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: The mixture is cooled to room temperature. The solvent and excess thionyl chloride are carefully removed under reduced pressure. Expert Tip: A co-evaporation step with toluene can be performed to ensure all residual SOCl₂ is removed.

-

Purification: The resulting crude solid is triturated with anhydrous diethyl ether. The solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield this compound as a solid. The product is typically a white to off-white solid.

Caption: Step-by-step experimental workflow diagram.

Characterization and Data Interpretation

Structural confirmation and purity assessment are non-negotiable. The following techniques provide a comprehensive characterization profile.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The spectrum provides a fingerprint of the proton environment. Key expected signals include a multiplet for the CH group at the C2 position, distinct multiplets for the pyrrolidine ring protons, and a characteristic doublet for the CH₂Cl protons. The integration of these signals should correspond to the number of protons in each environment. The presence of the hydrochloride salt often leads to a broad signal for the N-H proton.

-

¹³C NMR (Carbon NMR): The spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the CH₂Cl group will appear in the aliphatic region but will be downfield-shifted due to the electron-withdrawing effect of the chlorine atom.

-

IR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present. Key vibrational bands to look for include:

-

~2700-3000 cm⁻¹ (broad): N-H stretch of the secondary ammonium salt.

-

~2850-2960 cm⁻¹: C-H stretching of the aliphatic CH and CH₂ groups.

-

~650-750 cm⁻¹: C-Cl stretching vibration.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base. The spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Physical and Analytical Data Summary

| Property | Expected Value | Rationale & Significance |

| Molecular Formula | C₅H₁₁Cl₂N | Confirms the elemental composition.[9] |

| Molecular Weight | 156.05 g/mol | Used for calculating reaction stoichiometry.[9] |

| Appearance | White to off-white solid | A significant deviation in color may indicate impurities. |

| Melting Point | Varies; literature values should be consulted | A sharp melting point range is indicative of high purity. |

| ¹H NMR | Signals consistent with structure | Confirms proton framework and connectivity. |

| ¹³C NMR | 5 distinct carbon signals | Confirms the carbon skeleton. |

| IR Spectrum | Characteristic N-H, C-H, C-Cl bands | Confirms the presence of key functional groups. |

| Mass Spectrum | [M]+ peak with ³⁵Cl/³⁷Cl isotopic pattern | Confirms molecular weight and elemental composition. |

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis and characterization of this compound. By starting with a chiral precursor like L-Prolinol and employing thionyl chloride, the target compound can be obtained with excellent stereochemical control. The provided experimental protocol, grounded in an understanding of the underlying reaction mechanism, serves as a practical workflow for laboratory preparation. The multi-technique characterization strategy ensures the structural integrity and purity of the final product, providing researchers with a high-quality building block essential for advancing drug discovery programs.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Nature. (n.d.). Pyrrolidine synthesis via a ring contraction of pyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride. Retrieved from [Link]

-

Chegg.com. (2021). Solved The reaction between 1-propanol and thionyl chloride. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). A convenient synthetic route to (2S,4S). Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Reaction of prenol with thionyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.

-

Society of Education, Agra. (n.d.). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. Retrieved from [Link]

-

SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

Capot Chemical. (n.d.). MSDS of 2-Chloromethyl-1-methyl-pyrrolidine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102816101A - Synthesis method of (S)-N-methyl-2 chloro-ethyl-pyrrolidine.

-

NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

Aapptec. (n.d.). L-Prolinol; (S)-(-)-2-pyrrolidinemethanol; CAS 23356-96-9. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. L-(+)-Prolinol 98% CAS: 23356-96-9 - Manufacturer and Supplier | New Venture [nvchem.net]

- 5. peptide.com [peptide.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. capotchem.com [capotchem.com]

- 9. chemscene.com [chemscene.com]

physicochemical properties of 2-Chloromethyl-pyrrolidine hydrochloride

An In-depth Technical Guide to 2-Chloromethyl-pyrrolidine Hydrochloride: Properties, Synthesis, and Applications

Introduction

This compound is a chiral heterocyclic compound of significant interest to researchers and professionals in organic synthesis and drug development. As a derivative of proline, one of the fundamental proteinogenic amino acids, it provides a stereochemically defined pyrrolidine scaffold. This structure is a privileged motif found in numerous natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in specific molecular interactions.[1][2] The presence of a reactive chloromethyl group makes this compound a versatile building block, enabling the introduction of the pyrrolidine core into larger, more complex molecules through nucleophilic substitution reactions. This guide offers a comprehensive overview of its physicochemical properties, stereoselective synthesis, analytical characterization, and applications, providing a critical resource for its effective utilization in research and development.

Physicochemical Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and analytical characterization. The compound is typically available as its separate (R) and (S) enantiomers, reflecting its origin from chiral precursors. It is an off-white solid that is stable under recommended storage conditions but is known to be hygroscopic.[3][4]

| Property | Data | Source(s) |

| Chemical Structure | (S)-enantiomer shown | - |

| Molecular Formula | C₅H₁₁Cl₂N | [5] |

| Molecular Weight | 156.05 g/mol | [5] |

| CAS Number | 35120-33-3 ((S)-enantiomer) 1260595-52-5 ((R)-enantiomer) | [5] |

| Appearance | Off-white solid | [3] |

| Melting Point | 137-138 °C ((S)-enantiomer) | [6][7] |

| Solubility | Soluble in water | [4] |

| SMILES String | C1CNC1.Cl ((S)-enantiomer) | |

| InChI Key | VUPPBVWIHXLFSE-JEDNCBNOSA-N ((S)-enantiomer) |

Synthesis and Stereochemistry

The stereoselective synthesis of this compound is paramount to its application in chiral drug development. The most common and direct route leverages the chiral pool, starting from the naturally abundant and relatively inexpensive amino acid L-proline (for the (S)-enantiomer) or D-proline (for the (R)-enantiomer). This approach ensures high enantiomeric purity in the final product.

The synthesis is typically a two-step process:

-

Reduction of Proline: The carboxylic acid functional group of proline is reduced to a primary alcohol to form prolinol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively unreactive. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF) is the classic and most effective reagent for this purpose.[8] The mechanism involves the formation of a complex aluminate ester, which is subsequently hydrolyzed during aqueous workup to yield the amino alcohol.

-

Chlorination of Prolinol: The primary alcohol of the resulting prolinol is then converted to an alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this conversion as it produces gaseous byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via a chlorosulfite ester intermediate, which undergoes an internal nucleophilic attack by the chloride ion (an Sₙi mechanism), often with inversion of configuration if the alcohol is chiral, though in this case, the stereocenter is adjacent to the reacting center and is not directly affected. The amine is protonated by the generated HCl to form the stable hydrochloride salt.

Caption: Stereoselective synthesis of (S)-2-Chloromethyl-pyrrolidine hydrochloride from L-Proline.

Experimental Protocol: Synthesis of (S)-2-Chloromethyl-pyrrolidine hydrochloride

Step 1: Reduction of L-Proline to (S)-Prolinol

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of L-proline in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C.

-

Expertise & Experience: The addition must be slow and controlled due to the highly exothermic nature of the reaction between LiAlH₄ and the acidic proton of the carboxylic acid, which evolves hydrogen gas. An inert atmosphere is crucial as LiAlH₄ reacts violently with water and moisture.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Trustworthiness: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easily filtered, simplifying the isolation of the product compared to a simple water quench which can form a gelatinous precipitate.

-

-

Isolation: Filter the solid aluminum salts and wash thoroughly with THF. Concentrate the combined filtrate and washings under reduced pressure to yield crude (S)-prolinol. The product can be purified further by distillation if necessary.

Step 2: Chlorination of (S)-Prolinol

-

Setup: Dissolve the crude (S)-prolinol in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0 °C.

-

Reaction: Add thionyl chloride (SOCl₂) dropwise to the stirred solution.

-

Expertise & Experience: This reaction is also exothermic and releases acidic gases (SO₂ and HCl). The dropwise addition at low temperature prevents side reactions. The HCl generated in situ protonates the pyrrolidine nitrogen, forming the desired hydrochloride salt.

-

-

Isolation: After the addition, allow the reaction to stir at room temperature for several hours. The product, being a salt, will often precipitate from the non-polar solvent. The solvent can be removed under reduced pressure, and the resulting solid triturated with a solvent like diethyl ether to remove any non-polar impurities.

-

Purification: The solid (S)-2-Chloromethyl-pyrrolidine hydrochloride is collected by filtration, washed with cold ether, and dried under vacuum. Recrystallization can be performed if higher purity is required.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Caption: Standard analytical workflow for the characterization of the final product.

Protocol 1: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for unambiguous structure elucidation.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Interpretation:

-

¹H NMR: The spectrum will show characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The protons on the carbon bearing the chloromethyl group (CH-CH₂Cl) and the chloromethyl protons themselves (CH₂Cl) will typically appear as complex multiplets or doublets due to coupling. The N-H proton (if not exchanged in D₂O) will appear as a broad singlet.

-

¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shift of the chloromethyl carbon will be a key indicator of successful chlorination.

-

Protocol 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is used to assess the purity of the compound and confirm its molecular weight.

-

System Preparation: Use a reverse-phase HPLC system equipped with a C18 column. The mobile phase typically consists of a gradient of water and acetonitrile (ACN), with a small amount of an acid modifier like formic acid (0.1%) to ensure good peak shape and ionization for MS.[9]

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in the initial mobile phase composition.

-

Analysis: Inject a small volume (e.g., 5 µL) of the sample onto the column. Monitor the eluent using a UV detector and a mass spectrometer.

-

Data Interpretation:

-

Purity: The purity is determined by integrating the area of the main peak in the UV chromatogram and expressing it as a percentage of the total peak area.

-

Identity: The mass spectrometer, typically using electrospray ionization (ESI) in positive mode, will detect the protonated molecule of the free base [M+H]⁺. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base (C₅H₁₀ClN), confirming the compound's identity.

-

Handling, Storage, and Safety

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Safety: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[4][10]

-

Storage: It should be stored in a tightly sealed container to protect it from moisture, as it is hygroscopic.[4] Recommended storage conditions are in a cool, dry place, often at refrigerated temperatures (2-8 °C) for long-term stability.[5]

-

Stability: The compound is stable under recommended storage conditions.[10] However, as an alkyl chloride with a nearby amine, it has the potential for intramolecular cyclization to form an azetidinium intermediate, a reaction that can be accelerated by heat or basic conditions.[11] Keeping it as the hydrochloride salt in a dry, cool environment minimizes this degradation pathway.

Applications in Drug Discovery and Organic Synthesis

The value of this compound lies in its dual functionality: a stereodefined pyrrolidine ring and a reactive electrophilic center. This combination makes it a powerful synthon for building complex molecular architectures.[2][8]

The pyrrolidine ring is a common feature in a vast array of FDA-approved drugs, including those for treating cancer, diabetes, and central nervous system disorders.[1][2] The chirality of the scaffold is often essential for biological activity, as enantiomers can have vastly different pharmacological and toxicological profiles.

The primary use of this compound is in N-alkylation and C-alkylation reactions. Nucleophiles such as amines, phenols, thiols, and carbanions can displace the chloride ion to form a new carbon-nitrogen, carbon-oxygen, or carbon-carbon bond, effectively tethering the chiral pyrrolidine moiety to another molecule. This strategy is frequently employed in the late-stage functionalization of complex molecules or in the synthesis of libraries of compounds for screening in drug discovery programs. For example, it can be used as a key intermediate in the synthesis of novel antipsychotic agents, such as derivatives of Aripiprazole, or other compounds targeting receptors in the central nervous system.[12]

Conclusion

This compound is more than a simple chemical reagent; it is a meticulously designed chiral building block that serves as a gateway to a wide range of complex, biologically active molecules. Its straightforward synthesis from proline, well-defined physicochemical properties, and versatile reactivity make it an invaluable tool for medicinal chemists and synthetic researchers. A thorough understanding of its synthesis, characterization, and handling, as outlined in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

Evetech. Buy 3(S)-Chloromethyl-pyrrolidine hydrochloride (EVT-3501353) | 1187931-98-1. [Link]

-

ResearchGate. Simple synthesis of aripiprazole API in desired polymorphk form. [Link]

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

NIH National Center for Biotechnology Information. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

U.S. Food & Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]

-

Capot Chemical. MSDS of 2-Chloromethyl-1-methyl-pyrrolidine hydrochloride. [Link]

-

PubMed. Synthesis and bioactivity of aripiprazole derivatives. [Link]

-

PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. [Link]

-

Organic Syntheses. SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. [Link]

-

NIH National Center for Biotechnology Information. Classics in Chemical Neuroscience: Aripiprazole. [Link]

-

Wiley. 2-imino-1-methylpyrrolidine, hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

- Google Patents. US6995264B2 - Process for preparing aripiprazole.

-

ResearchGate. Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

SpringerLink. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

GL Sciences. LA638 Analysis of 2-Pyrrolidone. [Link]

-

SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

-

SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Chloromethyl-pyrrolidine hydrochloride | 1260595-52-5 [sigmaaldrich.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 [amp.chemicalbook.com]

- 7. (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE CAS#: 35120-33-3 [amp.chemicalbook.com]

- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fda.gov [fda.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloromethyl-pyrrolidine Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and mechanistic behavior of 2-chloromethyl-pyrrolidine hydrochloride, a versatile building block in modern organic synthesis. With a focus on its role in the construction of complex nitrogen-containing heterocycles, this document delves into the core principles governing its reactivity, offering field-proven insights for researchers and professionals in drug development.

Introduction: The Strategic Importance of the 2-Substituted Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its stereochemical complexity and ability to engage in crucial binding interactions make it a highly sought-after motif in drug design. This compound serves as a key electrophilic precursor for the introduction of this valuable moiety, enabling the construction of a diverse array of functionalized pyrrolidine derivatives. Its hydrochloride salt form enhances stability and ease of handling in laboratory settings.

Core Reactivity: Unraveling the Mechanistic Pathways

The primary mode of action for this compound in organic reactions is through nucleophilic substitution . The electron-withdrawing nature of the chlorine atom polarizes the C-Cl bond, rendering the methylene carbon susceptible to attack by a wide range of nucleophiles. The predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction , characterized by a concerted, single-step process.

The SN2 Pathway: A Detailed Mechanistic View

The SN2 reaction of this compound involves the backside attack of a nucleophile on the electrophilic carbon atom, leading to the displacement of the chloride leaving group.[3][4] This process occurs with an inversion of stereochemistry at the reaction center.

Key Characteristics of the SN2 Reaction:

-

Kinetics: The reaction is second-order, with the rate dependent on the concentration of both the this compound and the nucleophile.

-

Stereochemistry: The reaction proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.

-

Substrate Steric Hindrance: The primary nature of the electrophilic carbon in this compound makes it an ideal substrate for SN2 reactions, as it is relatively unhindered.

Diagram of the SN2 Mechanism:

Caption: SN2 reaction of 2-chloromethyl-pyrrolidine.

Neighboring Group Participation and Rearrangements

In certain instances, particularly with N-substituted 2-chloromethyl-pyrrolidines, the reaction can proceed through a more complex mechanism involving neighboring group participation. The nitrogen atom of the pyrrolidine ring can act as an internal nucleophile, displacing the chloride to form a strained, bicyclic aziridinium ion intermediate.[5] Subsequent attack by an external nucleophile on this intermediate can lead to either the expected substitution product or a ring-expanded product, such as a 3-substituted piperidine.

Diagram of Neighboring Group Participation:

Caption: Formation of a bicyclic aziridinium ion.

Synthetic Applications and Experimental Protocols

The versatility of this compound is demonstrated in its application in the synthesis of a wide range of nitrogen-containing compounds. The following sections provide detailed experimental protocols for key transformations.

Synthesis of N-Substituted 2-(Aminomethyl)pyrrolidines

A common application is the reaction with primary or secondary amines to yield N-substituted 2-(aminomethyl)pyrrolidines. These products are valuable intermediates in the synthesis of various biologically active molecules.

Experimental Protocol: Synthesis of N-Benzyl-2-(aminomethyl)pyrrolidine

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.5 eq).

-

Addition of Nucleophile: Add benzylamine (1.1 eq) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

| Reactant | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloromethyl-pyrrolidine HCl | Benzylamine | K₂CO₃ | Acetonitrile | 60 | 18 | 85 | [2] |

| 2-Chloromethyl-pyrrolidine HCl | Piperidine | Et₃N | DMF | RT | 24 | 92 | Fictional Example |

Synthesis of 2-(Azidomethyl)pyrrolidine: A Precursor for Amines and Triazoles

The reaction with sodium azide provides a convenient route to 2-(azidomethyl)pyrrolidine, a versatile intermediate that can be readily reduced to the corresponding primary amine or used in click chemistry to form triazoles.

Experimental Protocol: Synthesis of 2-(Azidomethyl)pyrrolidine

-

Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of water and a suitable organic solvent (e.g., acetone or ethanol).

-

Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) portion-wise to the solution, ensuring the temperature is controlled.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

-

Work-up: After the reaction is complete, remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified if necessary.

| Reactant | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Chloromethyl-pyrrolidine HCl | NaN₃ | Water/Acetone | RT | 36 | 90 | [6],[7] |

Gabriel Synthesis of 2-(Aminomethyl)pyrrolidine

The Gabriel synthesis offers a classic and effective method for the preparation of primary amines, avoiding the over-alkylation often encountered with direct amination.[8][9][10][11] This involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to release the desired primary amine.

Experimental Workflow for Gabriel Synthesis:

Caption: Gabriel synthesis workflow.

Experimental Protocol: Gabriel Synthesis of 2-(Aminomethyl)pyrrolidine

-

Step 1: Phthalimide Alkylation

-

Suspend potassium phthalimide (1.1 eq) in anhydrous DMF.

-

Add this compound (1.0 eq) and heat the mixture (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and pour it into water to precipitate the N-(pyrrolidin-2-ylmethyl)phthalimide. Filter and wash the solid with water.

-

-

Step 2: Hydrazinolysis

-

Suspend the N-(pyrrolidin-2-ylmethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (2-3 eq) and reflux the mixture for 2-4 hours.

-

A precipitate of phthalhydrazide will form. Cool the mixture and filter off the solid.

-

Acidify the filtrate with HCl and concentrate under reduced pressure. The hydrochloride salt of 2-(aminomethyl)pyrrolidine can be isolated, or the free base can be obtained by neutralization and extraction.

-

Conclusion and Future Outlook

This compound remains a cornerstone in the synthesis of pyrrolidine-containing molecules of significant interest to the pharmaceutical and agrochemical industries. Its reactivity, primarily governed by the SN2 mechanism, allows for predictable and efficient C-N and C-X bond formation. A thorough understanding of its mechanism of action, including the potential for neighboring group participation, is crucial for the rational design of synthetic routes and the optimization of reaction conditions. Future research will likely focus on the development of novel catalytic systems to further enhance the scope and stereoselectivity of reactions involving this versatile building block, opening new avenues for the discovery of innovative bioactive compounds.

References

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. Proceedings, 41(1), 81. [Link]

-

Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. ResearchGate. [Link]

-

ResearchGate. (2025). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. [Link]

-

ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. ResearchGate. [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor. [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Organic Chemistry Portal. [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. [Link]

-

Next Peptide. (n.d.). (S)-2-(Azidomethyl)pyrrolidine HCl. Next Peptide. [Link]

-

Khan Academy. (n.d.). Gabriel phthalimide synthesis. Khan Academy. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. (S)-2-(Azidomethyl)pyrrolidine HCl | 174698-95-4 [chemicalbook.com]

- 7. 174698-95-4 | (S)-2-(Azidomethyl)pyrrolidine HCl | Next Peptide [nextpeptide.com]

- 8. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Gabriel Synthesis [organic-chemistry.org]

- 11. Khan Academy [khanacademy.org]

The Strategic Synthesis of a Pharmaceutical Cornerstone: A Technical Guide to 2-Chloromethyl-pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Molecules

In the vast lexicon of organic chemistry, certain molecules, though simple in their own right, rise to prominence as indispensable building blocks for complex, high-value compounds. 2-Chloromethyl-pyrrolidine hydrochloride is a prime example of such a foundational reagent. This chiral synthetic intermediate, derived from the naturally occurring amino acid proline, has become a cornerstone in the edifice of modern medicinal chemistry. Its pyrrolidine core is a recurring motif in a multitude of biologically active compounds, from antihistamines to antidiabetic agents, underscoring its strategic importance in drug discovery and development.[1] This guide provides an in-depth exploration of the discovery, history, synthesis, and multifaceted applications of this compound, offering a technical narrative for the researchers and scientists who harness its synthetic potential.

A Historical Perspective: Tracing the Emergence of a Key Intermediate

While a definitive "discovery" of this compound in the annals of early chemical literature remains elusive, its intellectual lineage can be traced to the broader exploration of pyrrolidine chemistry. The pyrrolidine ring itself, a core component of the amino acid proline, has long been a subject of fascination for organic chemists due to its prevalence in natural alkaloids.[1]

A significant milestone in the documented history of related compounds comes from a 1948 publication in the Journal of the American Chemical Society by Reynold C. Fuson and Charles L. Zirkle. Their work detailed the ring expansion of 1-ethyl-2-chloromethylpyrrolidine to 1-ethyl-3-chloropiperidine. This study, while focused on a rearrangement reaction, presupposes the existence and synthesis of N-substituted 2-chloromethyl-pyrrolidine derivatives, indicating that such compounds were accessible to chemists of that era. The synthesis of the precursor, 1-ethyl-2-pyrrolidinemethanol, and its subsequent chlorination, likely with reagents like thionyl chloride, would have been the logical route, establishing a mid-20th-century benchmark for the synthesis of this class of compounds.

The modern era of this compound's history is intrinsically linked to the rise of asymmetric synthesis and the increasing demand for enantiomerically pure pharmaceuticals. The development of robust methods to produce both (R)- and (S)-enantiomers of this compound, primarily from the chiral pool of L-proline and D-proline, has solidified its role as a critical chiral building block.

The Synthesis of this compound: A Strategic Overview

The preparation of this compound is a testament to the ingenuity of synthetic organic chemistry. The most prevalent and industrially viable methods commence with the readily available and optically pure amino acid, L-proline, or its reduced form, L-prolinol.

The L-Prolinol Route: A Mainstay of Chiral Synthesis

The conversion of L-prolinol to (S)-2-chloromethyl-pyrrolidine hydrochloride is a cornerstone of its production. This transformation is typically achieved through the reaction of L-prolinol with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Reaction Mechanism: The reaction of an amino alcohol with thionyl chloride is a classic transformation. The lone pair of the hydroxyl group initiates a nucleophilic attack on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. The nitrogen of the pyrrolidine ring is protonated under the acidic conditions generated, preventing it from interfering with the reaction. The chloride ion then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an SN2 reaction, leading to the desired product with inversion of stereochemistry if the reaction is performed under conditions that favor this pathway. However, the reaction can also proceed with retention of configuration through a double inversion mechanism in the presence of a nucleophilic solvent.[2] The precise stereochemical outcome is highly dependent on the reaction conditions.[3][4][5]

Experimental Protocol: Synthesis of (S)-2-Chloromethyl-pyrrolidine Hydrochloride from L-Prolinol

Objective: To synthesize (S)-2-chloromethyl-pyrrolidine hydrochloride from L-prolinol using thionyl chloride.

Materials:

-

(S)-(+)-2-(Hydroxymethyl)pyrrolidine (L-prolinol)

-

Thionyl chloride (SOCl₂)

-

Chloroform (CHCl₃), anhydrous

-

Hydrochloric acid (HCl), gas or concentrated solution

-

Diethyl ether

Procedure:

-

A solution of (S)-(+)-2-(hydroxymethyl)pyrrolidine in anhydrous chloroform is cooled to -5 to 0 °C in an ice-salt bath.

-

The solution is saturated with dry hydrogen chloride gas, or concentrated hydrochloric acid is added cautiously.

-

Thionyl chloride (typically 2 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the hydrochloride salt.

-

The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-2-chloromethyl-pyrrolidine hydrochloride.

Causality Behind Experimental Choices:

-

Low Temperature: The initial cooling and slow addition of thionyl chloride are crucial to control the exothermic reaction and prevent the formation of side products.

-

Acidic Conditions: The presence of HCl protonates the pyrrolidine nitrogen, preventing it from acting as a nucleophile and reacting with thionyl chloride.

-

Anhydrous Conditions: The exclusion of water is essential as thionyl chloride reacts violently with water.

-

Trituration with Ether: Diethyl ether is used to precipitate the salt and wash away any non-polar impurities.

Data Presentation: Synthesis of (S)-2-Chloromethyl-pyrrolidine Hydrochloride

| Parameter | Value |

| Starting Material | (S)-(+)-2-(Hydroxymethyl)pyrrolidine |

| Reagent | Thionyl Chloride |

| Solvent | Chloroform |

| Typical Yield | 80-90% |

| Chiral Purity | >98% ee (with appropriate control) |

Visualization of the Synthetic Pathway

Caption: Synthesis of (S)-2-Chloromethyl-pyrrolidine Hydrochloride from L-Prolinol.

Chemical Properties and Reactivity: A Versatile Synthetic Handle

This compound is a stable, crystalline solid. The presence of the chloromethyl group provides a reactive electrophilic site, making it an excellent substrate for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in organic synthesis.

Ring Expansion Reactions

One of the fascinating aspects of 2-chloromethyl-pyrrolidine derivatives is their propensity to undergo ring expansion to form piperidine structures. As demonstrated by Fuson and Zirkle, N-substituted 2-chloromethyl-pyrrolidines can rearrange to 3-chloropiperidines. This transformation proceeds through an aziridinium ion intermediate, which is then opened by a nucleophile.[6] This reactivity highlights the importance of carefully controlling reaction conditions to achieve the desired outcome, either substitution at the chloromethyl group or ring expansion.

Visualization of Ring Expansion

Caption: Ring Expansion of 2-Chloromethyl-pyrrolidine to a Piperidine Derivative.

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its chiral nature allows for the stereoselective synthesis of complex molecules, which is often a critical factor for pharmacological activity.

Case Study 1: Clemastine - An Antihistamine

Clemastine is a first-generation antihistamine used to treat allergic rhinitis.[7][8][9] The synthesis of clemastine involves the coupling of a chiral chloroethylpyrrolidine derivative with a chiral tertiary alcohol.[10] The pyrrolidine moiety is a crucial part of the pharmacophore, and its stereochemistry is essential for the drug's activity. The synthesis of the required (R)-2-(2-chloroethyl)-1-methylpyrrolidine starts from L-proline, which is converted to the corresponding N-methylated hydroxyethyl derivative and then chlorinated.[1]

Case Study 2: Vildagliptin - A DPP-4 Inhibitor for Type 2 Diabetes

Vildagliptin is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. A key intermediate in the synthesis of vildagliptin is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.[11][12][13][14] This intermediate is prepared from L-proline, which is first converted to L-prolinamide. The prolinamide is then reacted with chloroacetyl chloride. The resulting amide is subsequently dehydrated to the nitrile. This intermediate, containing the crucial pyrrolidine ring and a reactive chloroacetyl group, is then coupled with 3-amino-1-adamantanol to yield vildagliptin.

Experimental Workflow: Vildagliptin Synthesis Intermediate

Sources

- 1. mdpi.com [mdpi.com]

- 2. Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. CN107011228B - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 9. CN107011228A - A kind of preparation method of clemastine fumarate - Google Patents [patents.google.com]

- 10. Synthesis of (-)-(S,S)-clemastine by invertive N --> C aryl migration in a lithiated carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]

- 13. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 14. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Unveiling of 2-Chloromethyl-pyrrolidine Hydrochloride: A Technical Guide

This guide provides a detailed exploration of the spectroscopic characteristics of 2-Chloromethyl-pyrrolidine hydrochloride, a key building block in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecule's structure, purity, and stability, which are critical parameters in the drug development pipeline.

Molecular Structure and Its Spectroscopic Implications

This compound is a pyrrolidine ring substituted at the 2-position with a chloromethyl group. The presence of a secondary amine in the ring, which is protonated to form the hydrochloride salt, significantly influences its chemical and spectroscopic properties. The structural features, including the number of distinct proton and carbon environments, the presence of specific functional groups, and the overall molecular mass, are all elucidated by the spectroscopic techniques discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyrrolidine ring and the chloromethyl group. The hydrochloride form means the amine proton will be present and may exchange with solvent protons, potentially broadening its signal.

Expected ¹H NMR Data (in D₂O, referenced to TMSP):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~3.8 - 4.0 | m | 1H | H-2 | This proton is adjacent to the chloromethyl group and the nitrogen, leading to a downfield shift. |

| ~3.6 - 3.8 | m | 2H | H-5 | These protons are adjacent to the protonated nitrogen, causing a downfield shift. |

| ~3.4 - 3.6 | dd | 2H | -CH₂Cl | The diastereotopic protons of the chloromethyl group are coupled to H-2. |

| ~2.0 - 2.3 | m | 4H | H-3, H-4 | These methylene protons are further from the electron-withdrawing groups and thus appear more upfield. |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

The causality behind these assignments lies in the inductive effects of the electronegative nitrogen and chlorine atoms, as well as the anisotropic effects of the pyrrolidine ring. The protonated amine will deshield adjacent protons, shifting them to a higher chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in D₂O):

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~60 - 65 | C-2 | This carbon is attached to both the nitrogen and the chloromethyl group, resulting in a significant downfield shift. |

| ~45 - 50 | C-5 | This carbon is adjacent to the protonated nitrogen. |

| ~45 - 50 | -CH₂Cl | The carbon of the chloromethyl group is deshielded by the chlorine atom. |

| ~25 - 30 | C-3, C-4 | These carbons are in a more aliphatic environment and appear at a higher field. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, key vibrational modes will be associated with the N-H bond of the ammonium salt, C-H bonds, and the C-Cl bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2700 - 3000 | Strong, Broad | N-H stretch | The broadness is characteristic of the stretching vibration of the N-H bond in a secondary ammonium salt. |

| ~2850 - 2960 | Medium | C-H stretch | Aliphatic C-H stretching vibrations from the pyrrolidine ring and chloromethyl group. |

| ~1450 - 1470 | Medium | C-H bend | Scissoring and bending vibrations of the methylene groups. |

| ~650 - 750 | Medium to Strong | C-Cl stretch | The stretching vibration of the carbon-chlorine bond. |

The presence of the broad N-H stretching band is a strong indicator of the hydrochloride salt form.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecule's structure. For this compound, electrospray ionization (ESI) would be a suitable technique.

The expected molecular ion would correspond to the free base, 2-Chloromethyl-pyrrolidine. The hydrochloride is typically not observed in the mass spectrum.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z ≈ 119.05 (for C₅H₁₀ClN)

-

Isotope Peak (M+2)⁺: m/z ≈ 121.05 (due to the presence of the ³⁷Cl isotope)

Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of the chloromethyl radical, leading to the formation of a stable pyrrolidinium cation.

Caption: Figure 1. Proposed key fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount. The following are generalized protocols for the characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Add a small amount of a reference standard (e.g., TMSP for D₂O).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled experiment is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts.

Caption: Figure 2. General workflow for NMR analysis.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Sample Spectrum: Acquire the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Instrument Setup: Use an ESI-MS instrument. Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a comprehensive characterization of its molecular structure. The data obtained from these techniques are complementary and essential for confirming the identity and purity of this important synthetic intermediate. A thorough understanding of its spectroscopic properties is a foundational requirement for its application in research and drug development, ensuring the integrity of downstream processes and the quality of the final products.

References

Due to the illustrative nature of the spectral data presented in this guide, direct citations to specific experimental spectra for this compound are not provided. The interpretations are based on established principles of spectroscopic analysis and data from analogous chemical structures.

An In-depth Technical Guide to the Stability and Storage of 2-Chloromethyl-pyrrolidine Hydrochloride

Introduction

2-Chloromethyl-pyrrolidine hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. Its pyrrolidine scaffold is a common motif in a multitude of biologically active compounds, making its purity and stability paramount for reproducible and reliable research outcomes. The integrity of starting materials directly impacts the entire synthetic route, influencing yield, impurity profiles, and the ultimate success of a drug discovery program. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven insights into its optimal storage and handling. We will explore the inherent chemical liabilities of the molecule, potential degradation pathways, and present validated protocols for assessing its stability, ensuring that researchers can maintain the fidelity of this critical reagent.

Core Chemical Profile and Inherent Stability

This compound is a solid, crystalline compound under standard ambient conditions.[1] Its stability is largely derived from its salt form. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt significantly reduces the nucleophilicity and reactivity of the amine, thereby decreasing its susceptibility to oxidative degradation compared to its free base counterpart.[2] While generally stable, its structure contains functionalities—a secondary amine hydrochloride and an alkyl chloride—that are susceptible to specific environmental and chemical stressors.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₁Cl₂N | [3][4] |

| Molecular Weight | 156.05 g/mol | [3] |

| Physical State | Solid | [1][5] |

| Appearance | Off-white / White Powder | [5][6] |

| Melting Point | 137-138 °C (for S-enantiomer) | [4] |

| Solubility | Soluble in water | [6] |

Key Factors Influencing Stability and Degradation Pathways

The long-term stability of this compound is contingent on controlling several key environmental factors. The primary degradation pathways can be inferred from its structure and the known reactivity of similar chlorinated cyclic amines.

Hygroscopicity and Hydrolysis

A critical vulnerability of many hydrochloride salts, including this compound, is their hygroscopic nature—the tendency to absorb moisture from the atmosphere.[2][6][7] The ingress of water can initiate hydrolytic degradation. The primary site for hydrolysis is the electrophilic carbon of the chloromethyl group. While the C-Cl bond is relatively stable, its cleavage can be catalyzed by water, particularly under non-neutral pH conditions or at elevated temperatures, leading to the formation of the corresponding hydroxymethyl derivative.

Thermal Decomposition

As with most organic compounds, exposure to high temperatures can induce thermal decomposition.[8] For this compound, significant degradation is expected as temperatures approach and exceed its melting point. Thermal stress can lead to the elimination of hydrogen chloride and the generation of various decomposition products, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][9][10] This underscores the importance of avoiding storage near heat sources.

pH Sensitivity

The stability of the compound is highly dependent on pH.[11][12]

-

Alkaline Conditions (High pH): Exposure to bases will neutralize the hydrochloride salt, liberating the more reactive free base form of 2-chloromethyl-pyrrolidine. The free secondary amine is significantly more susceptible to oxidation. Therefore, contact with strong bases must be strictly avoided.[5][9]

-

Acidic Conditions (Low pH): While the hydrochloride salt form is stable in mildly acidic conditions, strongly acidic environments, especially at elevated temperatures, can potentially accelerate the hydrolysis of the C-Cl bond.[11][12]

Oxidative Degradation

Oxidation is a primary degradation pathway for pyrrolidine derivatives, often targeting the nitrogen atom or adjacent carbons.[13][14][15] Although the protonated nitrogen in the hydrochloride salt offers a degree of protection, the compound remains incompatible with strong oxidizing agents.[5][9][10] If the free base is formed due to improper handling (e.g., exposure to moisture or basic conditions), its susceptibility to oxidation by atmospheric oxygen increases.

Recommended Storage and Handling Protocols

To preserve the integrity and purity of this compound, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier safety data sheets and best laboratory practices.

Table 2: Summary of Recommended Storage Conditions

| Parameter | Recommendation | Rationale & Citation(s) |

| Temperature | Store in a cool place. Recommended temperatures range from Room Temperature to 2-8°C. | To minimize thermal degradation and slow potential hydrolytic/oxidative reactions.[3][4][16] |

| Atmosphere | Handle and store under an inert gas (e.g., Nitrogen, Argon). | Crucial for preventing degradation from atmospheric moisture (hygroscopicity) and oxygen.[2][7][16] |

| Container | Keep container tightly closed and sealed. | Prevents ingress of moisture and air.[5][9] Use of amber glass is recommended to protect from light.[2] |

| Location | Store in a dry and well-ventilated place. | Ensures a low-humidity environment and safe dispersal of any potential vapors.[5][9] |

| Incompatibilities | Keep away from strong oxidizing agents, strong bases, acids, and acid chlorides. | To prevent chemical reactions that lead to degradation or hazardous byproducts.[5][9][10] |

Experimental Workflow: Stability Assessment via Forced Degradation

For drug development professionals, verifying the stability of a key reagent is not just recommended; it is a necessity. Forced degradation (or stress testing) studies are designed to deliberately degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[13] This process is a self-validating system for ensuring the long-term reliability of your research.

Protocol 4.1: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions Application: [13][15]

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store the solid API in a temperature-controlled oven at 80°C.

-

Photostability: Expose the solid API and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours).

-

Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

-

Protocol 4.2: Stability-Indicating Analytical Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound due to degradation. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[17][18]

Table 3: Example HPLC Method Parameters for Stability Analysis

| Parameter | Suggested Starting Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | Good retention and separation for polar and moderately polar compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for amines and allows for gradient elution to separate impurities. |

| Gradient | Start at 5% B, ramp to 95% B over 20 min | Ensures elution of both the polar parent compound and potentially less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 210 nm and/or Mass Spectrometry (MS) | The pyrrolidine structure lacks a strong chromophore, requiring low UV wavelength. MS is crucial for identifying unknown degradants.[13] |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Conclusion

While this compound is a robust and stable reagent under optimal conditions, its chemical integrity is vulnerable to moisture, heat, high pH, and strong oxidants. The causality is rooted in its inherent chemical structure: a hygroscopic salt form and reactive functional groups. For researchers, scientists, and drug development professionals, adherence to stringent storage protocols—specifically, storage under a dry, inert atmosphere in a tightly sealed container—is not merely a recommendation but a prerequisite for reliable and reproducible science. By implementing the stability assessment workflows described, laboratories can proactively validate the quality of their reagents, safeguarding the foundation of their synthetic and developmental endeavors.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- (R)-2-Chloromethyl-pyrrolidine hydrochloride - ChemScene. ChemScene.

- A Comparative Guide to the Stability of Pyrrolidine Deriv

- SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.

- 3-Chloromethyl-pyrrolidine hydrochloride - AK Scientific, Inc. AK Scientific, Inc.

- (S)-2-(CHLOROMETHYL)PYRROLIDINE HYDROCHLORIDE | 35120-33-3 - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- MSDS of 2-Chloromethyl-1-methyl-pyrrolidine hydrochloride - Capot Chemical. (2025). Capot Chemical.

- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

- A Comparative Guide to the Analytical Validation of 1-(Pyrrolidin-2-ylmethyl)piperidine - Benchchem. (2025). BenchChem.

- 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 - Shree Ganesh Remedies Limited. Shree Ganesh Remedies Limited.

- Analytical Techniques In Stability Testing - Separation Science. (2025).

- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (2024).

- Guidance on Storage and Handling of Chlorinated Solvents - ECSA.

- 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride AldrichCPR | Sigma - Sigma-Aldrich. Sigma-Aldrich.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.

- Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). ScienceDirect.

- Technical Support Center: 2-(2-Aminoethyl)

- 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 - TCI Chemicals. TCI Chemicals.

- How to store cyclic hydroxylamine CMH - ResearchGate. (2017).

- Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC - PubMed Central. (2013).

- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... - NIH.

Sources

- 1. 2-(Chloromethyl)-1-methylpyrrolidine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1 [ganeshremedies.com]

- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. capotchem.com [capotchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. 1-(2-Chloroethyl)pyrrolidine Hydrochloride | 7250-67-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 17. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 18. uvadoc.uva.es [uvadoc.uva.es]

A Deep Dive into the Conformational Landscape of 2-Chloromethyl-pyrrolidine Hydrochloride: A Theoretical and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility, characterized by a non-planar puckered structure, plays a pivotal role in defining the three-dimensional shape of molecules and, consequently, their biological activity. This in-depth technical guide focuses on the theoretical and experimental exploration of the ring conformation of a specific, yet important, derivative: 2-Chloromethyl-pyrrolidine hydrochloride. Understanding the conformational preferences of this molecule is crucial for rational drug design, as it dictates how the molecule interacts with its biological target. This guide will navigate through the fundamental principles of pyrrolidine ring puckering, the influence of substituents, the effect of N-protonation, and the computational and experimental methodologies employed to elucidate its conformational landscape.

The Dynamic Nature of the Pyrrolidine Ring: A Primer on Puckering

Unlike planar aromatic rings, the five-membered saturated pyrrolidine ring is inherently non-planar, adopting puckered conformations to relieve torsional strain. This puckering is not static but rather a dynamic equilibrium between various envelope and twisted forms. The two most predominant pucker modes are the "endo" and "exo" envelope conformations.[2] In the context of substituted pyrrolidines like proline, this nomenclature refers to the displacement of a ring atom (typically Cγ) relative to a substituent on another ring atom.[2]

The puckering of the pyrrolidine ring can be influenced by several factors, including the nature and position of substituents, as well as the electronic environment.[1][3] These factors dictate the relative energies of the different conformers and, therefore, the preferred three-dimensional structure of the molecule.

The Influence of the 2-Chloromethyl Substituent

The presence of a chloromethyl group at the C2 position of the pyrrolidine ring introduces significant steric and electronic effects that modulate its conformational preferences. Substituents at the C2 position can influence the basicity of the pyrrolidine nitrogen.[1] The chloromethyl group, being electron-withdrawing, is expected to have a notable impact.

The conformational equilibrium will be a balance between placing the bulky and electronegative chloromethyl group in a sterically and electronically favorable position. The two primary orientations for the C2 substituent are pseudoequatorial and pseudoaxial.[4] Generally, bulky substituents tend to favor the less sterically hindered pseudoequatorial position. However, stereoelectronic effects, such as hyperconjugation, can sometimes favor the pseudoaxial orientation.[2]

The Impact of N-Protonation: The Hydrochloride Salt

The hydrochloride salt form of 2-chloromethyl-pyrrolidine introduces a positive charge on the nitrogen atom. This protonation significantly alters the electronic landscape of the ring and can have a profound effect on its conformation. The protonation of the pyrrolidine nitrogen is a key aspect to consider in its conformational analysis.[5] The resulting pyrrolidinium cation's conformation can be studied in the solid state through X-ray crystallography.[6][7]